

An In-depth Technical Guide to 3,5-dimethyl-N-phenylbenzamide

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Compound of Interest

Compound Name: 3,5-dimethyl-N-phenylbenzamide

Cat. No.: B287559

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CAS Number: 25050-22-0

This technical guide provides a comprehensive overview of **3,5-dimethyl-N-phenylbenzamide**, also known as N-(3,5-dimethylphenyl)benzamide, for researchers, scientists, and drug development professionals. This document covers its chemical properties, synthesis, characterization, and known biological activities, with a focus on its potential mechanisms of action.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	25050-22-0	[1]
Molecular Formula	C ₁₅ H ₁₅ NO	[1]
Molecular Weight	225.29 g/mol	[1]
Canonical SMILES	<chem>CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C</chem>	[1]
InChIKey	PPCBJAXGIPETIF-UHFFFAOYSA-N	
Calculated XLogP3	3.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Exact Mass	225.115364102	[1]

Synthesis and Characterization

A general and efficient method for the synthesis of N-aryl amides involves the reaction of nitroarenes with acyl chlorides mediated by iron in water.[2] This approach provides a straightforward route to compounds such as **3,5-dimethyl-N-phenylbenzamide**.

Experimental Protocol: General Synthesis of N-Aryl Benzamides

This protocol describes a general method for the synthesis of N-aryl benzamides from an appropriate amine and benzoyl chloride.

Materials:

- 3,5-dimethylaniline

- Benzoyl chloride
- Triethylamine
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- 10% aqueous Sodium Carbonate (Na_2CO_3)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl acetate

Procedure:

- Dissolve 3,5-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer and wash it sequentially with 1 M HCl, 10% Na_2CO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **3,5-dimethyl-N-phenylbenzamide**.

Characterization Data for 3,5-dimethyl-N-phenylbenzamide

Data Type	Spectral Data
¹ H NMR (600 MHz, CDCl ₃)	δ 7.94 (s, 1H), 7.88 (d, J = 9.0 Hz, 2H), 7.54 (t, J = 7.2 Hz, 1H), 7.47 (t, J = 7.2 Hz, 2H), 7.31 (s, 2H), 6.81 (s, 1H), 2.32 (s, 6H)
¹³ C NMR (150 MHz, CDCl ₃)	δ 165.84, 138.84 (2C), 137.87, 135.19, 131.81, 128.81 (2C), 127.12 (2C), 126.39, 118.13 (2C), 21.48 (2C)
HRMS (ESI)	m/z (M+H) ⁺ calcd for C ₁₅ H ₁₆ NO = 226.1232, found 226.1233

[Spectra data sourced from a supplementary material file from The Royal Society of Chemistry.]
[3]

Biological Activity and Potential Mechanisms of Action

N-phenylbenzamide derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and antiparasitic properties. While specific data for **3,5-dimethyl-N-phenylbenzamide** is limited, studies on closely related analogs provide insights into its potential mechanisms of action.

Inhibition of Melanogenesis via TRP-2 Degradation

A close analog, N-(3,5-dimethylphenyl)-3-methoxybenzamide, has been shown to inhibit melanin production.[4] This compound does not affect the activity of tyrosinase, a key enzyme in melanogenesis, but instead promotes the proteasomal degradation of tyrosinase-related protein 2 (TRP-2).[4][5] This leads to a reduction in melanin synthesis. Furthermore, this analog was found to inhibit the proliferation of melanoma cells by inducing G1 cell cycle arrest.[4]

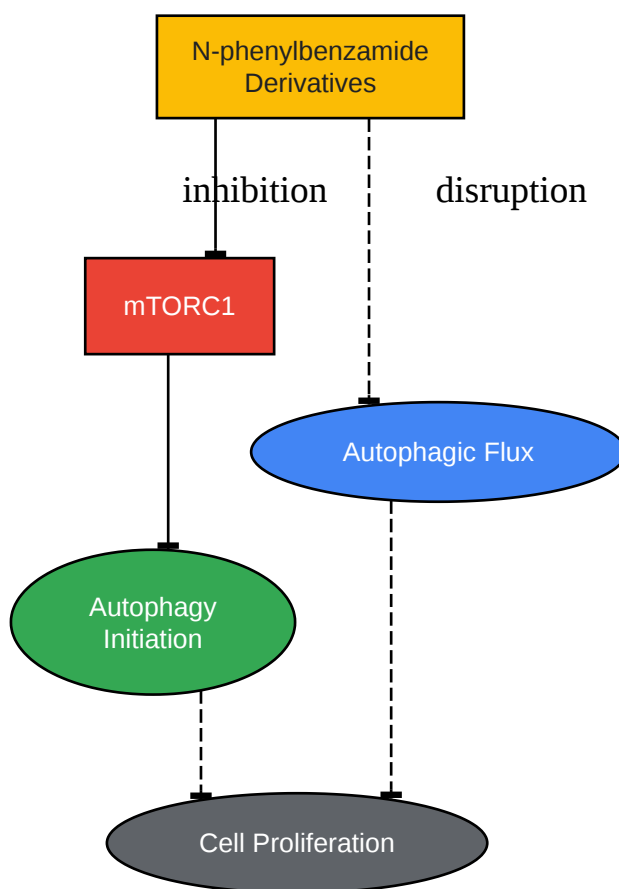


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Caption: Proposed mechanism of melanogenesis inhibition by a **3,5-dimethyl-N-phenylbenzamide** analog.

Modulation of mTORC1 Signaling and Autophagy

Other benzamide derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified as potent anticancer agents that modulate the mTORC1 signaling pathway and autophagy.[6][7] These compounds have been shown to reduce mTORC1 activity, leading to an increase in basal autophagy.[6] However, they also disrupt the autophagic flux under certain conditions, which can contribute to their antiproliferative effects.[6] Given the structural similarities, it is plausible that **3,5-dimethyl-N-phenylbenzamide** could exhibit similar activities.



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Caption: Potential modulation of the mTORC1 and autophagy pathways by N-phenylbenzamide derivatives.

Antiviral Activity

Several studies have highlighted the potential of N-phenylbenzamide derivatives as antiviral agents, particularly against Enterovirus 71 (EV71) and Coxsackievirus.[8][9][10] The proposed mechanism for some of these compounds involves binding to the viral capsid, which stabilizes the virion and prevents uncoating, a crucial step in the viral replication cycle.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic potential of a compound against cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, HeLa, MCF-7)
- Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- **3,5-dimethyl-N-phenylbenzamide**
- Doxorubicin (positive control)
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- 96-well plates

Procedure:

- Seed cancer cells in a 96-well plate at a density of 2×10^5 cells per well in 100 μ L of culture medium and incubate for 24 hours.
- Prepare stock solutions of the test compound and doxorubicin in DMSO.
- Add different concentrations of the test compound to the cells and incubate for 48 hours.
- After incubation, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability and determine the IC_{50} value (the concentration that inhibits 50% of cell growth).^[5]

This guide provides a foundational understanding of **3,5-dimethyl-N-phenylbenzamide** for researchers in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

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